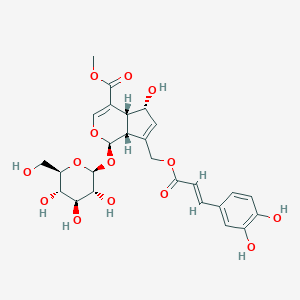

10-caffeoyldeacetyldaphylloside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-O-Caffeoyl-6-epiferetoside is a useful research compound. Its molecular formula is C26H30O14 and its molecular weight is 566.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 10-O-Caffeoyl-6-epiferetoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-O-Caffeoyl-6-epiferetoside including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that 10-O-Caffeoyl-6-epiferetoside exhibits significant neuroprotective properties. A notable study utilized a middle cerebral artery occlusion (MCAO) model in rats to evaluate its effects on cerebral ischemia/reperfusion injury.

Case Study: Neuroprotection in MCAO Model

- Model : Rats subjected to MCAO

- Treatment : Administered at doses of 5, 10, and 20 mg/kg

- Outcomes :

- Reduced infarct volume

- Decreased neurological deficit scores

- Increased superoxide dismutase (SOD) activity

- Decreased lactate dehydrogenase (LDH) levels

This study suggests that the neuroprotective mechanism may involve the activation of the Nrf2/HO-1 pathway, which is crucial for cellular defense against oxidative stress .

Anti-inflammatory Properties

10-O-Caffeoyl-6-epiferetoside has demonstrated promising anti-inflammatory effects across various models. It has been shown to attenuate inflammation by inhibiting key signaling pathways.

Table 1: Anti-inflammatory Effects of 10-O-Caffeoyl-6-epiferetoside

| Condition | Model Type | Treatment | Result |

|---|---|---|---|

| Acute Lung Injury | LPS-induced | 10-O-Caffeoyl-6-epiferetoside | Reduced inflammation markers |

| High-fat Diet-induced Obesity | Sprague Dawley Rats | 10-O-Caffeoyl-6-epiferetoside | Ameliorated metabolic risks |

In these studies, the compound effectively reduced pro-inflammatory cytokines and markers, indicating its potential utility in managing inflammatory conditions .

Anticancer Activity

The anticancer properties of 10-O-Caffeoyl-6-epiferetoside have been explored through various in vitro studies. The compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cancer Cell Apoptosis Induction

- Cell Line : Various cancer cell lines

- Mechanism : Induction of apoptosis via mitochondrial pathways

- Findings :

- Increased expression of pro-apoptotic factors

- Decreased expression of anti-apoptotic factors

These findings underscore the compound's potential as a therapeutic agent in cancer treatment, particularly through its ability to modulate apoptosis-related proteins .

Antioxidant Activity

In addition to its neuroprotective and anti-inflammatory effects, 10-O-Caffeoyl-6-epiferetoside exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.

Table 2: Antioxidant Efficacy

| Study Reference | Methodology | Results |

|---|---|---|

| Zhang et al. (2023) | Evaluated antioxidant capacity in human cell lines | Significant reduction in oxidative stress markers |

This antioxidant activity further supports its potential applications in preventing oxidative stress-related diseases .

Activité Biologique

10-O-Caffeoyl-6-epiferetoside (CAS No. 83348-22-5) is a natural compound belonging to the class of caffeoyl derivatives, which are known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. This article examines the biological activity of 10-O-Caffeoyl-6-epiferetoside, supported by data tables and case studies.

Chemical Structure and Properties

10-O-Caffeoyl-6-epiferetoside features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H22O11, with a molecular weight of approximately 446.39 g/mol.

Structural Formula

The following table summarizes key structural information:

| Property | Value |

|---|---|

| Molecular Formula | C21H22O11 |

| Molecular Weight | 446.39 g/mol |

| CAS Number | 83348-22-5 |

Antioxidant Activity

Research indicates that 10-O-Caffeoyl-6-epiferetoside exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:

In vitro studies demonstrated that 10-O-Caffeoyl-6-epiferetoside significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential use as a dietary supplement for oxidative stress management.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines, which play a critical role in chronic inflammation.

Research Findings:

A study on animal models indicated that administration of 10-O-Caffeoyl-6-epiferetoside led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of 10-O-Caffeoyl-6-epiferetoside has been explored in various cancer types. It appears to induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Table: Summary of Anticancer Effects

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis via caspase activation | |

| Colon Cancer | Inhibition of cell proliferation | |

| Liver Cancer | Modulation of signaling pathways (PI3K/Akt) |

The biological effects of 10-O-Caffeoyl-6-epiferetoside are mediated through various biochemical pathways:

- Antioxidant Pathway : Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling leading to reduced expression of inflammatory mediators.

- Apoptotic Pathway : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Future Directions

Given its promising biological activities, further research is warranted to explore the therapeutic potential of 10-O-Caffeoyl-6-epiferetoside in clinical settings. Future studies should focus on:

- Clinical Trials : Assessing safety and efficacy in human populations.

- Mechanistic Studies : Elucidating precise molecular targets and pathways affected by this compound.

- Formulation Development : Creating bioavailable forms for enhanced therapeutic use.

Propriétés

IUPAC Name |

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17-,19+,20-,21-,22+,23-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNDGETZUXLFQJ-GEIFZCKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1[C@@H](C=C2COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83348-22-5 |

Source

|

| Record name | 10-Caffeoyldeacetyldaphylloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.